3-Benzyl-3-chloroindolin-2-one

Nitric oxide synthase inhibition eNOS pharmacology Enzyme inhibition assay

Researchers validating eNOS inhibition often face limited structural diversity outside traditional L-arginine mimetics. This 3,3-disubstituted oxindole offers a distinct chemotype with a quantifiable selectivity window. - Selective eNOS inhibitor (IC50 = 180 nM) with a 40- to 160-fold selectivity window over nAChR subtypes (EC50 = 7,000-29,000 nM). - Saturated 3-benzyl-3-chloro scaffold provides a versatile building block for kinase inhibitor SAR exploration. - Supplied at 97% purity (HPLC) with validated 4°C storage, ensuring reproducible assay results.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
Cat. No. B8143816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-chloroindolin-2-one
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)Cl
InChIInChI=1S/C15H12ClNO/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10H2,(H,17,18)
InChIKeyZGPOMYGMIHSLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-chloroindolin-2-one Procurement & Selection Guide


3-Benzyl-3-chloroindolin-2-one (CAS 1398681-74-7) is a 3,3-disubstituted oxindole derivative with the molecular formula C15H12ClNO and a molecular weight of 257.71 g/mol . The compound features a geminally substituted C3 position bearing both a benzyl group and a chlorine atom on the indolin-2-one core . This substitution pattern distinguishes it from both unsubstituted indolin-2-one and the more extensively studied 3-benzylideneindolin-2-one analogs. As a synthetic building block in medicinal chemistry, the compound serves as a precursor for structurally diversified kinase inhibitor scaffolds [1].

Synthetic building block for kinase inhibitor scaffold diversification
Structurally distinct from 3-benzylideneindolin-2-one series
Supports eNOS inhibition research with reported enzyme assay data

3-Benzyl-3-chloroindolin-2-one: Differentiation from 3-Benzylideneindolin-2-ones


The structural distinction between 3-benzyl-3-chloroindolin-2-one and the more common 3-benzylideneindolin-2-one analogs is functionally consequential. While 3-benzylideneindolin-2-ones (exocyclic double bond at C3) are widely documented as RTK inhibitors [1], the saturated C3 chlorine substituent in the target compound fundamentally alters both reactivity profile and biological target engagement. Class-level SAR analysis from 3-substituted indolin-2-one studies demonstrates that the C3 substitution pattern determines kinase selectivity—compounds with bulky phenyl ring substitution show high selectivity toward EGF and Her-2 RTKs, while those with extended side chains exhibit PDGF and VEGF selectivity [2]. The saturated benzyl-chloro substitution represents a distinct chemotype with its own unique pharmacological fingerprint, rendering interchangeability with the unsaturated benzylidene series scientifically unjustified [3].

3-Benzyl-3-chloroindolin-2-one
Saturated C3 with geminal benzyl and chloro groups; distinct kinase selectivity context
3-Benzylideneindolin-2-one analogs
Exocyclic C3 double bond; documented RTK/CDK2 inhibitor class; selectivity profile may not transfer
Reactivity and target engagement differ fundamentally due to C3 saturation
SAR evidence shows C3 substitution pattern determines kinase selectivity; interchangeability not supported

3-Benzyl-3-chloroindolin-2-one: Key Evidence for Selection


eNOS Inhibition vs. L-NIO

3-Benzyl-3-chloroindolin-2-one demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This value represents the compound's primary quantitatively documented biological activity. In contrast, the established reference eNOS inhibitor L-Nω-(1-iminoethyl)-L-ornithine (L-NIO) exhibits substantially higher potency with an IC50 of approximately 0.5 μM (500 nM) in comparable enzyme inhibition assays [2]. The 2.8-fold potency advantage over L-NIO establishes 3-Benzyl-3-chloroindolin-2-one as a structurally distinct eNOS inhibitor with competitive potency.

eNOS Inhibition vs. L-NIO
Reported
IC50: 180 nM vs. L-NIO ~500 nM; ~2.8× lower IC50
Supports eNOS enzyme inhibition assay context
Cross-study data; confirm under standardized conditions
Nitric oxide synthase inhibition eNOS pharmacology Enzyme inhibition assay

nAChR Agonist Activity

When evaluated against recombinant human nicotinic acetylcholine receptors, 3-Benzyl-3-chloroindolin-2-one exhibits weak agonist activity with EC50 values of 7,000 nM (7 μM) at α3β4 receptors, 9,000 nM (9 μM) at α2β4 receptors, and 29,000 nM (29 μM) at an additional α2β4 preparation tested in HEK-293 cell lines [1]. These micromolar EC50 values represent an approximately 39-fold to 161-fold lower potency compared to the compound's eNOS IC50 of 180 nM, indicating a substantial selectivity window between eNOS inhibition and nAChR activation.

nAChR Selectivity Window
Head-to-head
39–161× selectivity between eNOS IC50 and nAChR EC50 (7–29 μM)
Supports target engagement selectivity review
Recombinant enzyme/cell assays; native cell context may vary
nAChR pharmacology Receptor selectivity Off-target assessment

Scaffold Divergence from CDK2 Inhibitors

3-(Benzylidene)indolin-2-one analogs have been optimized as selective CDK2 inhibitors achieving IC50 values as low as 60 nM [1]. 3-Benzyl-3-chloroindolin-2-one differs fundamentally from this established CDK2 inhibitor chemotype by possessing a saturated C3 carbon with geminal benzyl and chloro substituents rather than an exocyclic benzylidene double bond. Class-level SAR from 3-substituted indolin-2-one studies demonstrates that this substitution pattern difference is decisive for RTK selectivity: compounds with saturated C3 substitution engage distinct kinase selectivity profiles compared to their unsaturated benzylidene counterparts [2]. This structural divergence positions the target compound as a distinct starting point for kinase inhibitor discovery efforts targeting alternative selectivity profiles.

Scaffold vs. CDK2 Inhibitors
Class-level
Saturated C3 (benzyl+Cl) vs. exocyclic C3 in optimized CDK2 inhibitors (IC50 60 nM)
Structural divergence may support alternative kinase selectivity
Class-level SAR; target-specific profiling required
CDK2 inhibition Oxindole scaffold Kinase inhibitor design

Commercial Availability & Quality Control

3-Benzyl-3-chloroindolin-2-one is commercially available with documented purity specifications of 97% from major chemical suppliers . The compound requires refrigerated storage at 4°C to maintain stability . The boiling point is reported as 434.3 ± 45.0 °C at 760 mmHg . These specifications provide procurement-relevant quality benchmarks that differentiate this compound from non-commercially available or custom-synthesized analogs that lack standardized purity documentation and established storage protocols.

Quality Control
Data to verify
Purity: 97%; Storage: 4°C; bp: 434±45 °C
Procurement benchmark for batch consistency
Supplier specification; independent verification advised
Chemical procurement Quality control Storage stability

3-Benzyl-3-chloroindolin-2-one: Recommended Applications


eNOS Inhibition: Non-Amino Acid Chemotypes

3-Benzyl-3-chloroindolin-2-one is suitable as a tool compound for eNOS inhibition studies where researchers seek an oxindole-based inhibitor structurally distinct from the L-arginine analog class (e.g., L-NIO, L-NAME). The documented IC50 of 180 nM provides a quantifiable potency benchmark for assay development and enables direct potency comparisons with reference inhibitors [1].

eNOS vs. nAChR Selectivity Profiling

The compound's differential activity across eNOS (IC50 = 180 nM) and multiple nAChR subtypes (EC50 = 7,000-29,000 nM) makes it valuable for studies examining target engagement selectivity [1]. This quantitatively defined selectivity window supports experimental designs where off-target nAChR activation must be minimized or controlled.

Saturated Oxindole Scaffold Diversification

As a 3,3-disubstituted oxindole with a reactive C3 chlorine atom, this compound serves as a versatile building block for synthesizing structurally novel kinase inhibitor candidates that diverge from the extensively characterized 3-benzylideneindolin-2-one series [2]. The saturated scaffold may enable alternative kinase selectivity profiles based on class-level SAR [3].

Quality-Controlled Screening Campaigns

For laboratories conducting high-throughput or focused screening campaigns, the compound's commercial availability at 97% purity with defined 4°C storage requirements ensures batch consistency and reproducible assay results . This reduces confounding variables associated with in-house synthesized or non-standardized oxindole derivatives.

Application
Selection Property
Validation Focus
eNOS inhibition tool compound research
Oxindole-based eNOS inhibitor context
eNOS enzyme inhibition assay endpoint
eNOS/nAChR selectivity profiling
Target engagement selectivity profile
nAChR off-target assessment endpoint
Saturated oxindole scaffold diversification
Saturated C3 scaffold distinct from benzylidene series
Kinase selectivity screening
Quality-controlled screening campaigns
Documented purity and storage specification
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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